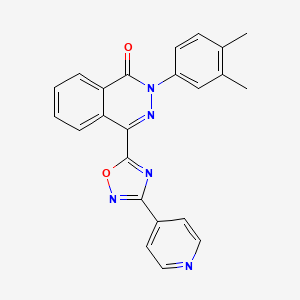

![molecular formula C22H19ClN2O B3016454 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-72-6](/img/structure/B3016454.png)

6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

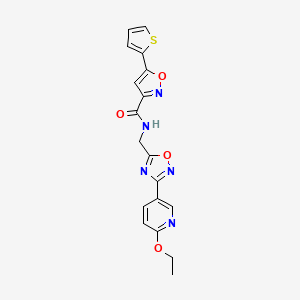

6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H19ClN2O and its molecular weight is 362.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Fat Mass and Obesity-Associated Protein

The compound 6-chloro-2-phenyl-1H-benzimidazole has been identified as a potential inhibitor of the fat mass and obesity-associated protein (FTO). It demonstrated significant binding affinity in isothermal titration calorimetry (ITC) studies, with an IC50 value of 24.65 μM. This suggests its potential utility in designing FTO inhibitors for the treatment of leukemia (Li et al., 2019).

Antimicrobial Properties

A study on linked heterocyclic compounds containing elements similar to 6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Tyrosinase Inhibition

Benzimidazole derivatives have been evaluated for their inhibitory activity against mushroom tyrosinase. This enzyme is involved in melanin biosynthesis, and its inhibition is of interest in cosmetic and medicinal applications. Some benzimidazole derivatives showed effective inhibitory activity, comparable to kojic acid, a reference drug (Mahdavi et al., 2018).

Antihypertensive Activity

Certain benzimidazole derivatives, including those with chlorine substituents, were found to have significant antihypertensive activity. This discovery provides a basis for further exploration of benzimidazole derivatives in the treatment of hypertension (Sharma et al., 2010).

Interaction with DNA

A study on new benzimidazole derivatives revealed that some can effectively intercalate into DNA, forming a compound-DNA complex. This ability to interact with DNA suggests potential applications in antimicrobial and anticancer therapies (Zhang et al., 2014).

Inhibition of Influenza Virus Multiplication

Chloro derivatives of benzimidazole, closely related to the compound , have demonstrated the ability to inhibit influenza virus multiplication, suggesting their potential use in antiviral therapies (Tamm et al., 1954).

Properties

IUPAC Name |

6-chloro-1-[(3,5-dimethylphenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O/c1-15-10-16(2)12-17(11-15)14-26-25-21-13-19(23)8-9-20(21)24-22(25)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUQRXXAPCLYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)